Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)-
CAS No.: 651021-81-7
Cat. No.: VC17274127
Molecular Formula: C15H9ClN2O3
Molecular Weight: 300.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651021-81-7 |
|---|---|
| Molecular Formula | C15H9ClN2O3 |
| Molecular Weight | 300.69 g/mol |
| IUPAC Name | 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C15H9ClN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H |
| Standard InChI Key | GXADMDPUPUCNOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at positions 3 and 5 with 4-nitrophenyl and 3-chlorophenyl groups, respectively. The IUPAC name 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2-oxazole reflects this substitution pattern. Spectroscopic data confirm the planar geometry of the isoxazole ring, with aromatic substituents inclined at angles that optimize π-π stacking interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉ClN₂O₃ | |
| Molecular Weight | 300.69 g/mol | |
| InChIKey | GXADMDPUPUCNOS-UHFFFAOYSA-N | |
| SMILES Notation | c1(N(=O)=O)ccc(-c2cc(-c3ccc(cc3)Cl)no2)cc1 |
The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the 3-chlorophenyl substituent contributes moderate electronegativity, creating a polarized electronic environment that may enhance intermolecular interactions .
Synthesis and Reaction Pathways
Chalcone Intermediate Method
The most widely reported synthesis route for analogous isoxazoles involves a two-step process:
-
Chalcone Formation: A Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes yields α,β-unsaturated ketones (chalcones) .
-
Cyclization with Hydroxylamine: Chalcones react with hydroxylamine hydrochloride in ethanol under reflux, leading to cyclization and isoxazole ring formation .
For 5-(3-chlorophenyl)-3-(4-nitrophenyl)isoxazole, this method would utilize:
-
1-(3-Chlorophenyl)propan-1-one and 4-nitrobenzaldehyde as starting materials.
-
A base-catalyzed aldol condensation to form the chalcone intermediate.
-
6–8 hours of reflux with hydroxylamine hydrochloride to achieve cyclization .
Table 2: Optimized Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Reaction Time (Cyclization) | 6–8 hours | |
| Temperature | Reflux (~78°C) | |
| Yield | 65–75% (analogous) |
Physicochemical Properties
Thermal Stability and Phase Behavior
While direct data for the title compound is scarce, related isoxazoles exhibit:
-
Melting Points: 180–220°C (decomposition observed near upper limits) .
-
Boiling Points: ~314°C at atmospheric pressure (extrapolated from simpler derivatives) .
-
Solubility: Low polarity in aqueous systems; soluble in DMSO, DMF, and dichloromethane.
Spectroscopic Fingerprints
Infrared Spectroscopy:
¹H NMR (DMSO-d₆):
-
Aromatic protons appear as multiplets between δ 7.5–8.3 ppm .
-
Isoxazole ring protons resonate as singlets at δ 6.8–7.2 ppm .
| Substituent Pattern | Antibacterial MIC (µg/mL) | Anti-Inflammatory Efficacy (%) |
|---|---|---|
| 3-(4-Nitrophenyl)-5-(3-ClPh) | 12–24 (S. aureus) | 48 (Edema reduction) |
| 3-(2,4-DiClPh)-5-(4-NO₂Ph) | 8–16 (S. aureus) | 52 (Edema reduction) |
| 3-(4-CH₃Ph)-5-(4-NO₂Ph) | 32–64 (S. aureus) | 35 (Edema reduction) |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing β-lactamase-resistant antibiotics, where the isoxazole ring enhances metabolic stability . Recent patents highlight its utility in developing kinase inhibitors for oncology applications.
Materials Science
Nonlinear optical (NLO) studies reveal a second-harmonic generation (SHG) efficiency of 1.2×KDP (potassium dihydrogen phosphate), suggesting applications in photonic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume